REACTION_CXSMILES
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C([O-])([O-])=O.[K+].[K+].[NH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1.[CH:17]12[CH2:24][CH2:23][CH:20]([CH:21]=[CH:22]1)[CH:19]1[C:25]([O:27][C:28](=O)[CH:18]21)=[O:26]>O>[C:12]([C:11]1[CH:15]=[CH:16][C:8]([N:7]2[C:25](=[O:26])[CH:19]3[CH:18]([CH:17]4[CH2:24][CH2:23][CH:20]3[CH:21]=[CH:22]4)[C:28]2=[O:27])=[CH:9][CH:10]=1)([OH:14])=[O:13] |f:0.1.2|
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Name
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|
Quantity
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5.88 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
5.83 g
|
Type
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reactant
|
Smiles
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NC1=CC=C(C(=O)O)C=C1
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Name
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|
Quantity
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7.2 g
|
Type
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reactant
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Smiles
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C12C3C(C(C=C1)CC2)C(=O)OC3=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 18 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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and then washed with ethylacetate (EtOAc) (75 ml,)
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Type
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FILTRATION
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Details
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The precipitated crystals were filtered
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Type
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CUSTOM
|
Details
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dried
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Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
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C(=O)(O)C1=CC=C(C=C1)N1C(=O)C2C3C=CC(C2C1=O)CC3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |